1,2,3,4-Cyclobutanetetracarboxdiimide
Overview
Description
1,2,3,4-Cyclobutanetetracarboxdiimide is a chemical compound with the molecular formula C8H6N2O4. It is known for its unique structure, which includes a cyclobutane ring with four carboxylic acid imide groups attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Cyclobutanetetracarboxdiimide can be synthesized through the reaction of cyclobutane-1,2,3,4-tetracarboxylic dianhydride with ammonia or primary amines. The reaction typically involves heating the dianhydride with the amine in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures (around 150-200°C) to facilitate the formation of the imide groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and photomicroreactors has been explored to improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Cyclobutanetetracarboxdiimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the imide groups to amine groups.
Substitution: The imide groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted imides depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,2,3,4-Cyclobutanetetracarboxdiimide involves its ability to form strong covalent bonds with other molecules through its reactive imide groups. These interactions can lead to the formation of complex polymeric structures with unique properties. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Cyclobutanetetracarboxylic dianhydride: A precursor to 1,2,3,4-Cyclobutanetetracarboxdiimide, used in similar applications.
1,2,3,4-Butanetetracarboxylic acid: Another related compound with similar reactivity but different functional groups.
Dimethyl-substituted cyclobutanetetracarboxylic dianhydride: Used in the synthesis of polyimides with specific properties.
Uniqueness
This compound is unique due to its specific structure and the presence of four imide groups, which provide it with distinct reactivity and the ability to form stable polymeric materials. Its applications in the synthesis of high-performance polyimides and other advanced materials highlight its importance in various scientific and industrial fields .
Properties
IUPAC Name |
4,9-diazatricyclo[5.3.0.02,6]decane-3,5,8,10-tetrone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c11-5-1-2(6(12)9-5)4-3(1)7(13)10-8(4)14/h1-4H,(H,9,11,12)(H,10,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRWMFOKSXWCHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C(C3C1C(=O)NC3=O)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401167786 | |
Record name | Tetrahydrocyclobuta[1,2-c:3,4-c′]dipyrrole-1,3,4,6(2H,5H)-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401167786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4415-88-7 | |
Record name | Tetrahydrocyclobuta[1,2-c:3,4-c′]dipyrrole-1,3,4,6(2H,5H)-tetrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4415-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydrocyclobuta[1,2-c:3,4-c′]dipyrrole-1,3,4,6(2H,5H)-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401167786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.